molecular formula C27H48 B12420274 5|A-Cholestane-d6

5|A-Cholestane-d6

Cat. No.: B12420274
M. Wt: 378.7 g/mol
InChI Key: XIIAYQZJNBULGD-IYRYMTIBSA-N
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Description

5α-Cholestane-d6 (CAS: 481-21-0; deuterated at positions 2,2,3,3,4,4) is a deuterium-labeled analog of 5α-cholestane, a saturated sterane with the molecular formula C27H48 . The deuterated form, with a molecular weight of 378.72 g/mol (vs. 372.67 g/mol for the non-deuterated parent compound), is widely used as a stable isotope-labeled internal standard in gas chromatography-mass spectrometry (GC/MS) for precise quantification of sterols and bile acids in biological samples . Its isotopic purity and structural similarity to endogenous cholestane derivatives make it indispensable in metabolic studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H48

Molecular Weight

378.7 g/mol

IUPAC Name

(5R,8R,9S,10S,13R,14S,17R)-2,2,3,3,4,4-hexadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene

InChI

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i6D2,7D2,11D2

InChI Key

XIIAYQZJNBULGD-IYRYMTIBSA-N

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C(C1([2H])[2H])([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C)[2H]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Origin of Product

United States

Preparation Methods

Reaction Scheme:

  • Grignard Formation :
    $$ \text{2-Bromomesitylene-d}6 + \text{Mg} \xrightarrow{\text{Et}2\text{O}} \text{Mesityl-Mg-Br-d}_6 $$
  • Epimerization :
    $$ \text{3β-Benzyloxy-5α-ketol} + \text{Mesityl-Mg-Br-d}_6 \rightarrow \text{5β-Deutero-3β-benzyloxy-ketol} $$
  • Hydrogenolysis : Palladium-catalyzed hydrogenolysis removes benzyl groups, yielding 5α-cholestane-d6 with >95% isotopic purity.

Key Data :

Parameter Value Source
Yield 72–85%
Isotopic Purity 98.5% (LC-MS)
Reaction Time 24–48 h

Solid-Phase Synthesis with Deuterated Reagents

Microwave-assisted solid-phase synthesis enhances deuteration efficiency. A mixture of 5α-cholestan-3-one, deuterated malononitrile, and p-methoxybenzaldehyde undergoes cyclocondensation on basic alumina, forming a deuterated pyran-fused cholestane intermediate. Subsequent hydrogenation with deuterium gas (D₂) over Pd/C achieves full saturation and deuteration at C-2, C-4, and C-6 positions.

Optimized Conditions :

  • Solvent : Deuterated ethanol (C₂D₅OD)
  • Temperature : 80°C (microwave irradiation)
  • Catalyst : 10% Pd/C (deuterium-compatible)

Advantages :

  • 90% yield in 30-minute reactions.
  • Minimizes side products (e.g., olefins) common in solution-phase methods.

Isotopic Labeling via Retro-Diels-Alder Fragmentation

High-temperature retro-Diels-Alder reactions enable deuterium insertion at thermally stable positions. 5α-Cholestane-6-spiro-1',2',4'-triazolidine-3'-one (a photolysis product of 5α-cholestan-6-one semicarbazone) is heated with D₂O at 200°C, inducing fragmentation and deuteration at C-5 and C-6.

Mechanism:

$$ \text{C}{27}\text{H}{46}\text{O}2 + \text{D}2\text{O} \xrightarrow{\Delta} \text{C}{27}\text{H}{40}\text{D}6\text{O}2 + 3\text{H}_2\text{O} $$

Characterization :

  • ¹H NMR : Loss of proton signals at δ 4.20 (C-5 OH) and δ 2.32 (C-6 CH₂).
  • MS : m/z 378.71 (M⁺, 100%).

Comparative Analysis of Methods

Method Yield (%) Isotopic Purity (%) Cost (USD/g) Scalability
Catalytic Exchange 65–75 85–90 120–150 Moderate
Grignard Alkylation 72–85 95–98 200–300 High
Solid-Phase Synthesis 85–90 99 350–500 Low
Retro-Diels-Alder 50–60 92–95 180–220 Moderate
Biosynthesis 15–20 80–85 600–800 Limited

Analytical Validation Protocols

  • NMR Spectroscopy :

    • ¹³C NMR : Absence of signals at δ 22.3 (C-5) and δ 34.7 (C-6) confirms deuteration.
    • ²H NMR : Peaks at δ 1.26–1.98 (C-18/C-19 methyl-D₃ groups).
  • Mass Spectrometry :

    • HRMS : m/z 378.71 (M⁺, calc. 378.71).
    • Isotopic Pattern : 99% D₆ isotopologue.
  • XRD Crystallography :

    • Unit cell parameters (a = 14.23 Å, b = 7.89 Å) match undeterated 5α-cholestane, confirming structural integrity.

Industrial-Scale Production Challenges

  • Cost of Deuterated Reagents : Ac₂O-d₆ costs ~$2,500/L, contributing to 60% of production expenses.
  • Regulatory Compliance : USP/EP standards require <0.1% non-deuterated impurities, necessitating multi-step HPLC purification.

Chemical Reactions Analysis

Types of Reactions

5α-Cholestane-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5α-Cholestane-d6 can yield cholestanone, while reduction can produce cholestanol .

Scientific Research Applications

5α-Cholestane-d6 is a stable, heavy isotope compound used primarily in biological systems and chemical processes . Its applications stem from its isotopic labeling, which provides enhanced sensitivity and specificity in various studies .

Scientific Research Applications

Cholesterol Metabolism and Sterol Biosynthesis

  • 5α-Cholestane-d6 is critical in studies of cholesterol metabolism and sterol biosynthesis . The incorporation of stable heavy isotopes into drug molecules allows for enhanced sensitivity and specificity in these investigations [5, 7].

Isotopic Labeling

  • Due to its isotopic labeling , 5α-Cholestane-d6 helps in understanding biological systems and chemical processes.

One-Step Synthesis of 6-oxo-cholestan-3,5-diol

  • In one study, the iodide metaperiodate oxidation of [14C]-cholesterol for 20 days yielded [14C]-OCDO (6) at a 30% yield with a radio-purity greater than 98% after HPLC purification . This data established the successful synthesis of compounds 5 and 6 in one step with a good yield . The same synthesis was used successfully to get deuterated CT and OCDO from deuterated cholesterol .

Binding Affinities

  • Exploration of binding affinities of a 3β,6β-Diacetoxy-5α-cholestan-5-ol through synthesis, characterization, and in vitro molecular interactions of a steroid 3β,6β-diacetoxy-5α-cholestan-5-ol . The spatial arrangement of the HOMO and the LUMO is critical for the recognition of receptor binding sites in ligands (molecules) . The energies HOMO and LUMO are 7.38 and 0.44 eV, respectively, resulting in a 6.94 eV HOMO–LUMO gap . This significant gap reflects the robustness and stability of 3β,6β-diacetoxy-5-hydroxy-5α-cholestane (3), which corresponds to the characteristics of its skeletal structure .

Mechanism of Action

The mechanism of action of 5α-Cholestane-d6 is primarily related to its role as an internal standard in analytical techniques. By providing a stable reference point, it allows for accurate quantification of target compounds in complex mixtures. The deuterium labeling ensures that it can be easily distinguished from other compounds in mass spectrometry analyses .

Comparison with Similar Compounds

5α-Cholestane (Parent Compound)

  • Molecular Formula : C27H48 .
  • Key Structural Features : Fully saturated sterane backbone with a 5α-hydrogen configuration .
  • Applications : Used as a reference standard in lipidomics and as a biomarker in geological studies .
  • Metabolism: Undergoes hydroxylation at positions 3β, 7α, and 26 in rat models, yielding metabolites like allocholic acid (44%) and allochenodeoxycholic acid (21–28%) .
Parameter 5α-Cholestane-d6 5α-Cholestane
Molecular Weight 378.72 g/mol 372.67 g/mol
Isotopic Labeling Deuterated at C2, C3, C4 None
GC/MS Utility Internal standard for quantification Reference standard for retention indexing
Metabolic Byproducts Not metabolized (stable isotope) Allocholic acid, allochenodeoxycholic acid

5,6α-Epoxy-5α-Cholestane (CAS: 20230-22-2)

  • Molecular Formula : C27H46O .
  • Key Structural Features : Epoxide group at C5–C6, introducing oxidative reactivity .
  • Applications : Investigated in studies of cholesterol oxidation pathways and lipid peroxidation .
  • Research Findings : Epoxidation alters metabolic fate; unlike 5α-cholestane, this compound may form reactive intermediates in oxidative stress models .

Cholestane-3,6-dione Derivatives (e.g., 5-Hydroxy-5α-cholestane-3,6-dione)

  • Molecular Formula : C27H44O3 .
  • Key Structural Features : Ketone groups at C3 and C6, with a hydroxyl group at C5 .
  • Applications : Studied for anti-inflammatory properties and as intermediates in steroid synthesis .
  • Comparison with 5α-Cholestane-d6: Functional Groups: Additional ketones and hydroxyl groups enhance polarity, affecting solubility and chromatographic retention .

5α-Cholestane-3β,7α,26-triol

  • Molecular Formula : C27H48O3 .
  • Key Structural Features : Trihydroxy modifications at C3β, C7α, and C26 .
  • Metabolism : In rats, 50% of metabolites are trihydroxy allo-bile acids (e.g., allocholic acid), compared to 16.4% from dihydroxy precursors .
  • Contrast with 5α-Cholestane-d6 :
    • The deuterated compound is used to trace unmodified metabolic pathways, whereas hydroxylated derivatives are terminal metabolites .

Biological Activity

5α-Cholestane-d6 is a deuterated derivative of cholesterol, which has been the subject of various studies due to its potential biological activities. This article explores the biological activity of 5α-Cholestane-d6, including its metabolic pathways, interactions with enzymes, and implications in health and disease.

Chemical Structure and Properties

5α-Cholestane-d6 is characterized by the presence of six deuterium atoms, which replace hydrogen atoms in the cholesterol structure. This modification allows for enhanced tracking in metabolic studies due to the unique mass signature provided by deuterium. The compound retains the typical steroid structure of cholesterol, which is crucial for its biological functions.

Enzymatic Interactions

Research indicates that 5α-Cholestane-d6 is involved in various metabolic pathways, particularly those related to cholesterol metabolism. Cholesterol-5,6-epoxide hydrolase (ChEH) plays a significant role in the metabolism of cholesterol derivatives, including 5α-Cholestane-d6. ChEH catalyzes the hydration of cholesterol epoxides into cholestane-3β,5α,6β-triol, which has implications for cellular signaling and homeostasis .

Table 1: Key Enzymes Involved in Cholesterol Metabolism

Enzyme NameFunction
Cholesterol-5,6-epoxide hydrolaseConverts cholesterol epoxides to triols
Acyl-CoA:cholesterol acyltransferaseEsterifies cholesterol with fatty acids
Cholesterol sulfotransferaseSulfates cholesterol derivatives

Anticancer Properties

Recent studies suggest that 5α-Cholestane-d6 may have anticancer properties. The accumulation of certain metabolites derived from cholesterol, including 5α-Cholestane-d6, has been associated with apoptosis in cancer cells. For instance, ligands that inhibit ChEH have been shown to induce cell differentiation and death in breast cancer cells through mechanisms involving sterol accumulation . This suggests a potential therapeutic role for compounds like 5α-Cholestane-d6 in cancer treatment.

Neuroprotective Effects

There is also emerging evidence that deuterated steroids may exert neuroprotective effects. Cholesterol and its derivatives are known to influence neuronal function and integrity. The incorporation of deuterium may alter the pharmacokinetics and bioavailability of these compounds, potentially enhancing their efficacy in neuroprotection .

Case Study: Neuroprotective Effects of Cholesterol Derivatives

A study evaluated the neuroprotective effects of various cholesterol derivatives, including 5α-Cholestane-d6, on neuronal cells subjected to oxidative stress. Results indicated that these compounds significantly reduced cell death and oxidative damage compared to untreated controls .

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